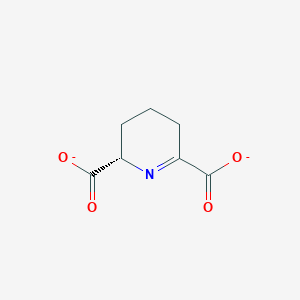

(S)-2,3,4,5-tetrahydrodipicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO4-2 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |

InChI Key |

CXMBCXQHOXUCEO-BYPYZUCNSA-L |

SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C1C[C@H](N=C(C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis of S 2,3,4,5 Tetrahydrodipicolinate: Enzymatic Reactions and Precursors

Initial Steps of the Diaminopimelate (DAP) Pathway

The journey from L-aspartate towards lysine (B10760008) begins with two crucial enzymatic steps that activate the aspartate molecule and prepare it for cyclization. These reactions form the initial phase of the broader Diaminopimelate (DAP) pathway.

Aspartate Kinase Activity and L-Aspartyl-4-Phosphate Formation

The first committed step in the aspartate biosynthetic pathway is the phosphorylation of L-aspartate, a reaction catalyzed by the enzyme aspartate kinase (AK). wikipedia.orgnih.gov This enzyme facilitates the transfer of a phosphate group from adenosine triphosphate (ATP) to the β-carboxyl group of L-aspartate. nih.gov The products of this reaction are L-aspartyl-4-phosphate and adenosine diphosphate (ADP). foodb.ca This activation of aspartate is a pivotal control point in the pathway. nih.gov In many organisms, such as Escherichia coli, aspartate kinase exists as multiple isozymes, each regulated by one of the downstream amino acid end-products (lysine, methionine, or threonine), allowing for precise control of the metabolic flux. wikipedia.org

| Enzyme | Substrates | Products | Cofactor |

| Aspartate Kinase (AK) | L-aspartate, ATP | L-aspartyl-4-phosphate, ADP | Mg2+ |

Aspartate Semialdehyde Dehydrogenase and L-Aspartate β-Semialdehyde Production

Following its formation, L-aspartyl-4-phosphate serves as the substrate for the next enzyme in the pathway, L-aspartate-β-semialdehyde dehydrogenase (ASADH). nih.govwikipedia.org This enzyme catalyzes the reductive dephosphorylation of L-aspartyl-4-phosphate. nih.govebi.ac.uk The reaction utilizes nicotinamide (B372718) adenine dinucleotide phosphate (NADPH) as a reducing agent, yielding L-aspartate β-semialdehyde (ASA), inorganic phosphate (Pi), and NADP+. foodb.cawikipedia.orgumaryland.edu L-aspartate β-semialdehyde is a key branch-point intermediate; it can either proceed towards the synthesis of lysine or be directed towards the production of homoserine, a precursor for threonine and methionine. nih.govwikipedia.org

| Enzyme | Substrates | Products | Cofactor |

| Aspartate Semialdehyde Dehydrogenase (ASADH) | L-aspartyl-4-phosphate, NADPH | L-aspartate β-semialdehyde, NADP+, Phosphate | - |

Formation of (S)-2,3,4,5-Tetrahydrodipicolinate via 4-Hydroxy-Tetrahydrodipicolinate Synthase (DapA/DHDPS)

The first unique step in the lysine-specific branch of the DAP pathway is the enzymatic reaction that leads to the formation of the heterocyclic ring structure. nih.gov This reaction is catalyzed by 4-hydroxy-tetrahydrodipicolinate synthase, an enzyme also widely known as dihydrodipicolinate synthase (DHDPS) and encoded by the dapA gene. ebi.ac.uknih.gov

Condensation of L-Aspartate β-Semialdehyde and Pyruvate (B1213749)

DapA/DHDPS catalyzes an aldol-like condensation reaction between its two substrates: L-aspartate β-semialdehyde (ASA) and pyruvate. ebi.ac.uknih.govnih.gov This reaction brings together the two precursor molecules to form a seven-carbon heterocyclic compound. nih.gov The enzyme is essential for bacterial viability, and because this pathway is absent in humans, DapA/DHDPS is a significant target for the development of novel antibiotics. ebi.ac.uknih.gov The reaction follows a bi-bi substrate model, where pyruvate must bind to the enzyme first before L-aspartate β-semialdehyde can be recruited to the active site. researchgate.net

| Enzyme | Substrates | Product |

| 4-Hydroxy-Tetrahydrodipicolinate Synthase (DapA/DHDPS) | L-aspartate β-semialdehyde, Pyruvate | (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate |

Proposed Product Identity and Mechanistic Controversies (HTPA vs. Dihydrodipicolinate)

While the enzyme is commonly referred to as dihydrodipicolinate synthase, extensive research, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has clarified the precise identity of its product. nih.gov The immediate product of the DapA/DHDPS-catalyzed reaction is not 2,3-dihydrodipicolinate as the name might suggest, but rather its hydrated form, (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA). nih.govnih.govnih.gov

This stable intermediate, HTPA, is subsequently acted upon by the enzyme 4-hydroxy-tetrahydrodipicolinate reductase (DapB). nih.gov DapB catalyzes the removal of the hydroxyl group from HTPA and the reduction of the resulting double bond to yield this compound (THDP). nih.gov Therefore, HTPA is the direct, stable product of the DapA/DHDPS condensation, which is then converted to this compound in the next step of the lysine biosynthesis pathway. nih.govnih.gov

Reaction Mechanism Catalyzed by DapA/DHDPS

The catalytic mechanism of DapA/DHDPS is a well-studied, multi-step process that occurs within the enzyme's active site. ebi.ac.uknih.gov

Schiff Base Formation with Pyruvate : The reaction initiates when the keto group of the first substrate, pyruvate, is attacked by the ε-amino group of a highly conserved lysine residue (Lys161 in E. coli) in the enzyme's active site. ebi.ac.uknih.gov This nucleophilic attack forms a tetrahedral intermediate. ebi.ac.uk A nearby tyrosine residue (Tyr133 in E. coli) facilitates this step by hydrogen bonding to the keto oxygen of pyruvate. ebi.ac.uk

Enamine Intermediate Formation : The tetrahedral intermediate then undergoes dehydration, eliminating a water molecule to form a Schiff base, which tautomerizes to a more stable covalent enamine intermediate. ebi.ac.uknih.gov

Binding of L-Aspartate β-Semialdehyde : The second substrate, L-aspartate β-semialdehyde (ASA), enters the active site. ebi.ac.uk

Nucleophilic Attack and Condensation : The enamine intermediate acts as a nucleophile, attacking the aldehyde carbon of ASA in an aldol condensation-type reaction. ebi.ac.uknih.gov This forms a new carbon-carbon bond and creates a second covalent intermediate. nih.gov

Cyclization and Ring Closure : The newly formed intermediate undergoes a spontaneous intramolecular cyclization. The amino group of the ASA moiety attacks the imine carbon, leading to the formation of the six-membered tetrahydropyridine ring. nih.gov

Product Release : Finally, the Schiff base linking the product to the lysine residue is hydrolyzed. This releases the final product, (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA), and regenerates the free ε-amino group of the catalytic lysine residue, preparing the enzyme for another catalytic cycle. nih.gov

Schiff Base Formation with Active Site Lysine Residues

The catalytic cycle of DHDPS is initiated by the nucleophilic attack of the ε-amino group of a highly conserved active site lysine residue on the keto carbon of pyruvate. Current time information in Los Angeles, CA, US.ebi.ac.uk This reaction results in the formation of a covalent tetrahedral intermediate, which subsequently dehydrates to form a Schiff base. Current time information in Los Angeles, CA, US. This covalent linkage is crucial for the activation of pyruvate. In Escherichia coli DHDPS, this key catalytic residue is Lys161. Current time information in Los Angeles, CA, US.nih.gov While this lysine is considered essential for optimal activity, studies on E. coli DHDPS have shown that mutating Lys161 to alanine or arginine does not completely abolish catalysis, suggesting that while the Schiff base mechanism is central, the enzyme's active site architecture can facilitate the reaction, albeit with significantly reduced efficiency. nih.gov The formation of the Schiff base is a common strategy in enzyme catalysis, particularly for reactions involving carbonyl compounds.

Sequential Addition and Cyclization Events

Following the formation of the pyruvate-Schiff base, the second substrate, (S)-ASA, enters the active site. The reaction proceeds through a ping-pong mechanism where pyruvate binds first, followed by the release of water, and then the binding of (S)-ASA. ebi.ac.uk The activated pyruvate, in its enamine form, then attacks the aldehyde group of (S)-ASA in an aldol-like condensation reaction. Current time information in Los Angeles, CA, US. This is followed by a cyclization step. Initially, it was believed that the product of this reaction was 2,3-dihydrodipicolinate. However, subsequent research, particularly through NMR spectroscopy, identified the actual product released from the synthase as (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). researchgate.netnih.govnih.gov This discovery was pivotal in redefining the subsequent step in the pathway. The cyclization and release of HTPA from the active site regenerates the free enzyme, ready for another catalytic cycle.

Role of Proton Relay Systems within the Active Site

The intricate chemistry of the DHDPS active site is facilitated by a proton relay system, a network of amino acid residues that shuttle protons to and from the substrate and intermediates. In E. coli DHDPS, a catalytic triad (B1167595) composed of Tyr133, Thr44, and Tyr107 has been identified as playing this crucial role. researchgate.net Tyr133, in particular, is positioned to donate a proton during the reaction. ebi.ac.uk Molecular dynamics simulations have shown that the binding of the allosteric inhibitor lysine can cause significant rotational motion in a key catalytic tyrosine residue (Tyr132 in Vitis vinifera DHDPS), which is thought to attenuate the proton relay through the catalytic triad, thereby inhibiting the enzyme. rcsb.org This proton relay network is essential for stabilizing transition states and ensuring the correct stereochemical outcome of the reaction.

Reduction to this compound by 4-Hydroxy-Tetrahydrodipicolinate Reductase (DapB/DHDPR)

The final step in the formation of this compound is a reduction reaction catalyzed by the enzyme 4-hydroxy-tetrahydrodipicolinate reductase (DapB), also known as dihydrodipicolinate reductase (DHDPR).

Substrate Specificity (HTPA vs. Dihydrodipicolinate) and Enzyme Reclassification

For a considerable time, the substrate for DapB was thought to be 2,3-dihydrodipicolinate, the presumed product of the DHDPS reaction. Consequently, the enzyme was classified as a dihydrodipicolinate reductase. However, the identification of HTPA as the true product of DHDPS necessitated a re-evaluation of the substrate specificity of DapB. nih.govuniprot.org It was subsequently demonstrated that the actual substrate of the enzymatic reaction is not dihydrodipicolinate but rather (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA). uniprot.org This discovery led to the reclassification of the enzyme as 4-hydroxy-tetrahydrodipicolinate reductase. genome.jpwikipedia.org The reaction catalyzed by DapB is now understood to involve both a dehydration and a reduction of HTPA to form this compound. nih.govwikipedia.org

NAD(P)H-Dependent Reduction Mechanism

The reduction of HTPA by DapB is dependent on the cofactor nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). uniprot.org These cofactors serve as the source of the hydride ion (H-) that is transferred to the substrate. The enzyme can utilize both NADH and NADPH, although the efficiency may vary between species. For instance, the E. coli DapB is twice as effective with NADH as it is with NADPH. uniprot.org The kinetic mechanism for DapB is ordered, with the binding of the NAD(P)H cofactor preceding the binding of the substrate, HTPA. researchgate.net The reaction involves the transfer of a hydride from the cofactor to the substrate, leading to the reduction of the double bond formed after dehydration of HTPA.

Stereospecificity of Hydride Transfer

Enzymatic reactions involving hydride transfer from NAD(P)H are characterized by a high degree of stereospecificity. The two hydrogens at the C4 position of the nicotinamide ring of NAD(P)H are diastereotopic and are designated as pro-R and pro-S. Enzymes are able to distinguish between these two hydrogens, transferring only one of them to the substrate. In the case of E. coli dihydrodipicolinate reductase, it has been shown that the enzyme catalyzes the stereospecific transfer of the 4R hydrogen atom (pro-R) of the reduced nucleotide to the substrate. researchgate.net This precise control of stereochemistry ensures the formation of the correct stereoisomer of the product, this compound, which is essential for the subsequent steps in the lysine biosynthetic pathway.

Subsequent Transformations of this compound

Following its synthesis, this compound serves as a critical branch point, entering one of several distinct sub-branches of the DAP pathway to ultimately be converted into meso-diaminopimelate (meso-DAP) and then L-lysine. nih.govpnas.orgumaryland.edu

Divergence into Multiple DAP Pathway Sub-Branches

There are four primary enzymatic routes for the conversion of this compound, each defined by a unique set of enzymes and intermediates: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govpnas.orgumaryland.edu

The succinylase pathway is the most widespread variant of the DAP pathway in bacteria. pnas.orgnih.gov This pathway is initiated by the enzyme Tetrahydrodipicolinate N-succinyltransferase (DapD) , which catalyzes the transfer of a succinyl group from succinyl-CoA to this compound. researchgate.netresearchgate.netacs.org This reaction forms N-succinyl-L-2-amino-6-oxopimelate. acs.orguniprot.org Subsequent steps involve a transamination reaction catalyzed by an aminotransferase (DapC), followed by the removal of the succinyl group by N-succinyl-diaminopimelate desuccinylase (DapE), and finally an epimerization step catalyzed by diaminopimelate epimerase (DapF) to yield meso-DAP. frontiersin.orgnih.gov

Analogous to the succinylase pathway, the acetylase pathway utilizes acetylated intermediates. nih.govebi.ac.uk This pathway is less common and has been identified in certain species of Bacillus. nih.govebi.ac.uk The enzymes in this pathway catalyze similar reactions to the succinylase pathway, but with acetyl-CoA as the acyl donor. ebi.ac.uk The genes corresponding to all the enzymes in this pathway have not yet been fully identified. ebi.ac.uknih.gov

The dehydrogenase pathway offers a more direct route from this compound to meso-diaminopimelate. nih.gov This pathway involves a single enzymatic step catalyzed by diaminopimelate dehydrogenase (Ddh). nih.govnih.gov This enzyme directly converts THDPA into meso-DAP using NADPH and ammonium as co-substrates. nih.gov The dehydrogenase pathway is found in some Gram-positive bacteria, such as Corynebacterium glutamicum and certain Bacillus species, as well as in some plants. nih.govnih.gov

The aminotransferase pathway also provides a direct conversion of this compound. In this pathway, the enzyme L,L-diaminopimelate aminotransferase (DapL) catalyzes the direct conversion of THDPA to L,L-diaminopimelate (L,L-DAP). nih.govuniprot.orgnih.gov This reaction typically uses glutamate (B1630785) as the amino donor. researchgate.net The aminotransferase pathway is found in a diverse range of organisms, including cyanobacteria, chlamydia, certain archaea, and plants like Arabidopsis thaliana. nih.govnih.gov

Conversion to Meso-Diaminopimelate and L-Lysine

The various sub-branches of the DAP pathway converge on the formation of diaminopimelate isomers, which are then converted to L-lysine. nih.govpnas.orgnih.gov In the succinylase and acetylase pathways, L,L-diaminopimelate is formed first and then epimerized to meso-diaminopimelate by diaminopimelate epimerase (DapF). researchgate.net The dehydrogenase pathway directly produces meso-DAP. nih.gov The aminotransferase pathway produces L,L-DAP, which is then converted to meso-DAP. nih.gov

The final step in the biosynthesis of L-lysine is the decarboxylation of meso-diaminopimelate, a reaction catalyzed by the enzyme diaminopimelate decarboxylase (LysA). pnas.orgresearchgate.net This irreversible step yields L-lysine, which is then available for protein synthesis and, in many bacteria, for the cross-linking of the peptidoglycan cell wall. pnas.orgfrontiersin.org

Data Tables

Table 1: Key Enzymes in the Divergent DAP Pathway Sub-Branches

| Pathway | Key Enzyme(s) | Reaction |

| Succinylase Pathway | Tetrahydrodipicolinate N-succinyltransferase (DapD) | This compound + Succinyl-CoA → N-Succinyl-L-2-amino-6-oxopimelate + CoA |

| N-succinyl-diaminopimelate aminotransferase (DapC) | N-Succinyl-L-2-amino-6-oxopimelate + L-Glutamate ⇌ N-Succinyl-L,L-2,6-diaminopimelate + α-Ketoglutarate | |

| N-succinyl-diaminopimelate desuccinylase (DapE) | N-Succinyl-L,L-2,6-diaminopimelate + H₂O → L,L-Diaminopimelate + Succinate | |

| Diaminopimelate epimerase (DapF) | L,L-Diaminopimelate ⇌ meso-Diaminopimelate | |

| Acetylase Pathway | Tetrahydrodipicolinate N-acetyltransferase | This compound + Acetyl-CoA → N-Acetyl-L-2-amino-6-oxopimelate + CoA |

| (and subsequent analogous enzymes) | ||

| Dehydrogenase Pathway | Diaminopimelate dehydrogenase (Ddh) | This compound + NH₃ + NAD(P)H + H⁺ ⇌ meso-Diaminopimelate + NAD(P)⁺ + H₂O |

| Aminotransferase Pathway | L,L-diaminopimelate aminotransferase (DapL) | This compound + L-Glutamate ⇌ L,L-Diaminopimelate + α-Ketoglutarate |

Table 2: Organism Distribution of DAP Pathway Variants

| Pathway | Example Organisms |

| Succinylase Pathway | Most bacteria, including Escherichia coli nih.gov |

| Acetylase Pathway | Certain Bacillus species nih.govebi.ac.uk |

| Dehydrogenase Pathway | Corynebacterium glutamicum, some Bacillus species, some plants (Glycine, Zea) nih.gov |

| Aminotransferase Pathway | Cyanobacteria, Chlamydia, Methanothermobacter thermautotrophicus, Arabidopsis thaliana nih.gov |

Enzymology and Structural Biology of Enzymes Interacting with S 2,3,4,5 Tetrahydrodipicolinate

Dihydrodipicolinate Synthase (DapA/DHDPS)

Dihydrodipicolinate synthase (EC 4.3.3.7) is a key enzyme that controls the flux of metabolites into the lysine (B10760008) biosynthetic pathway. wikipedia.orgnih.gov Its activity is intricately regulated, primarily through feedback inhibition by the end-product, L-lysine. nih.govnih.gov The enzyme's structure and catalytic mechanism have been extensively studied to understand its function and regulation.

Quaternary Structure and Oligomerization States (Homotetramer, Dimer of Dimers)

The oligomeric state of DHDPS is crucial for both its catalytic activity and its allosteric regulation by L-lysine. nih.gov Studies on engineered dimeric variants of Escherichia coli DHDPS have shown that disrupting the tetrameric structure significantly reduces enzymatic activity. nih.govrcsb.org This suggests that the homotetrameric assembly is important for maintaining the optimal conformation of the active site and for the dynamic properties of the enzyme. nih.gov The disruption of the tight-dimer interface, for example by mutating key residues like Tyr107, can lead to a mixture of monomeric and tetrameric species in solution, further highlighting the importance of the quaternary structure for enzyme stability and function. acs.org

Table 1: Quaternary Structure of Dihydrodipicolinate Synthase

| Feature | Description | References |

|---|---|---|

| Oligomeric State | Homotetramer (composed of four identical subunits) | wikipedia.orgnih.gov |

| Assembly | Dimer of dimers | nih.gov |

| Significance | Crucial for catalytic activity and allosteric regulation | nih.gov |

| Species Variation | Different arrangements of dimers (e.g., "head-to-head" in bacteria vs. "back-to-back" in plants) | nih.gov |

Active Site Architecture and Catalytic Residues

The active site of DHDPS is located within the barrel domain of each monomer. wikipedia.org The catalytic mechanism involves a series of steps initiated by the formation of a Schiff base between a pyruvate (B1213749) molecule and a highly conserved lysine residue in the active site. ebi.ac.ukwikipedia.org In E. coli DHDPS, this key catalytic residue is Lys161. ebi.ac.uk

The architecture of the active site is characterized by a catalytic triad (B1167595) of amino acid residues. canterbury.ac.nz In E. coli DHDPS, this triad is proposed to consist of Tyr133, Thr44, and Tyr107, which are involved in a proton-relay system to facilitate the transfer of protons during the catalytic cycle. canterbury.ac.nz Other important residues in the active site include those that help to polarize the pyruvate substrate, such as the main chain carbonyl of Ile203 in E. coli DHDPS. ebi.ac.uk The binding of the second substrate, L-aspartate-β-semialdehyde, then leads to a condensation reaction, cyclization, and subsequent release of the product. ebi.ac.uk

Table 2: Key Catalytic Residues in E. coli Dihydrodipicolinate Synthase

| Residue | Function | References |

|---|---|---|

| Lys161 | Forms a Schiff base with pyruvate | ebi.ac.uk |

| Tyr133 | Part of the catalytic triad, involved in proton relay | canterbury.ac.nz |

| Thr44 | Part of the catalytic triad, involved in proton relay | canterbury.ac.nz |

| Tyr107 | Part of the catalytic triad and important for quaternary structure | acs.orgcanterbury.ac.nz |

| Ile203 (main chain) | Polarizes the pyruvate substrate | ebi.ac.uk |

Allosteric Regulation by L-Lysine

In many species, DHDPS is subject to feedback inhibition by L-lysine, the final product of the biosynthetic pathway. nih.govnih.gov This allosteric regulation allows the cell to control the rate of lysine synthesis based on its availability.

The allosteric binding site for L-lysine is distinct from the active site and has been identified through X-ray crystallography and mutational studies. nih.govnih.gov In E. coli DHDPS, the allosteric site is located at the interface between two monomers of a "tight dimer". acs.org The binding of L-lysine to this site triggers conformational changes that are transmitted to the active site, leading to a decrease in enzyme activity. nih.gov

The binding of L-lysine to the allosteric site induces significant conformational changes in the enzyme. nih.gov These changes can affect the flexibility of certain regions of the protein, including those that are critical for catalysis. canterbury.ac.nz For example, the binding of lysine may impact the proton-relay system within the active site or alter the positioning of key catalytic residues, thereby inhibiting the enzymatic reaction. canterbury.ac.nz The novel quaternary structure observed in plant DHDPS, in conjunction with lysine binding, provides a structural explanation for the potent inhibition of these enzymes by L-lysine. nih.gov

The sensitivity of DHDPS to L-lysine inhibition varies significantly across different species. nih.gov For example, DHDPS from E. coli is sensitive to lysine inhibition, while the enzyme from Corynebacterium glutamicum is largely insensitive. nih.gov These differences in allosteric regulation are attributed to variations in the amino acid residues that constitute the allosteric binding site and the pathways for allosteric signal transduction. nih.gov

Plant DHDPS isoforms also exhibit differential sensitivity to lysine. For instance, in Arabidopsis thaliana, the AtDHDPS1 isoform is approximately 10-fold more sensitive to lysine inhibition than the AtDHDPS2 isoform. nih.gov This difference in sensitivity has been linked to subtle structural variations, such as the conformation of a tryptophan residue (Trp116) in the allosteric site, which affects the dissociation constant for lysine. nih.gov DHDPS from Mycobacterium tuberculosis is also allosterically inhibited by lysine, and understanding its regulatory mechanism is of interest for the development of new anti-tuberculosis drugs. While the general principles of allosteric inhibition are conserved, the specific residues involved and the resulting degree of inhibition can differ, reflecting the evolutionary adaptation of the enzyme in different organisms.

Table 3: Comparison of Allosteric Regulation of DHDPS Across Species

| Species/Isoform | Sensitivity to L-Lysine | Key Features of Allosteric Regulation | References |

|---|---|---|---|

| Escherichia coli | Sensitive | Allosteric site at the dimer interface; inhibition involves conformational changes affecting the active site. | nih.gov |

| Corynebacterium glutamicum | Insensitive | Differences in residues around the inhibitor binding site compared to sensitive enzymes. | nih.gov |

| Arabidopsis thaliana (AtDHDPS1) | High sensitivity | Subtle structural differences in the allosteric site, leading to a tighter binding of lysine. | nih.gov |

| Arabidopsis thaliana (AtDHDPS2) | Lower sensitivity | Weaker binding of lysine compared to AtDHDPS1. | nih.gov |

| Nicotiana sylvestris (plant) | Highly sensitive | Novel quaternary structure contributes to strong lysine inhibition. | nih.gov |

Enzyme Kinetics and Substrate Affinity (K_M, V_max, k_cat)

For 4-hydroxy-tetrahydrodipicolinate reductase (DHDPR), which directly produces THDP, kinetic studies have been performed. For instance, the Arabidopsis thaliana DHDPR isoform, AtDHDPR1, exhibits a k_cat of 27 s⁻¹, a K_M for dihydrodipicolinate (DHDP) of 37 µM, and a K_M for NADPH of 16 µM. nih.gov These values are comparable to another isoform, AtDHDPR2. nih.gov

Table 1: Kinetic Parameters of DHDPS and DHDPR

| Enzyme | Organism/Isoform | Substrate | K_M (µM) | V_max | k_cat (s⁻¹) |

| DHDPS | Escherichia coli | Pyruvate | 72 | - | - |

| DHDPS | Escherichia coli | L-aspartate β-semialdehyde | - | - | - |

| DHDPR | Arabidopsis thaliana (AtDHDPR1) | DHDP | 37 | - | 27 |

| DHDPR | Arabidopsis thaliana (AtDHDPR1) | NADPH | 16 | - | - |

Note: V_max values are often dependent on specific experimental conditions and are not always reported in a standardized format.

4-Hydroxy-Tetrahydrodipicolinate Reductase (DapB/DHDPR)

Structural Characterization (Crystal Structures from various bacterial species)

4-Hydroxy-tetrahydrodipicolinate reductase (DapB), also known as dihydrodipicolinate reductase (DHDPR), is a crucial enzyme in the lysine biosynthesis pathway. Structurally, bacterial DapB enzymes are typically homotetramers. nih.govresearchgate.net Each monomer is organized into two main domains: an N-terminal domain responsible for cofactor binding and a C-terminal domain involved in substrate binding and oligomerization. nih.govresearchgate.net

A notable feature observed in many DapB structures is a conformational change upon cofactor binding, often described as a transition from an "open" to a "closed" conformation. nih.govnih.gov In the closed conformation, the active site is shielded from the solvent, which is believed to be necessary for catalysis.

Cofactor Binding (NADPH/NADH preference) and Specificity

DapB enzymes utilize either NADH or NADPH as a cofactor for the reduction of (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) to THDP. nih.govrcsb.org The preference for NADPH versus NADH can vary between different bacterial species.

For example, DHDPR from methicillin-resistant Staphylococcus aureus (MRSA) shows a preference for NADPH, with a K_m of 12 µM, compared to a K_m of 26 µM for NADH. nih.gov Isothermal titration calorimetry (ITC) studies further confirmed this preference, revealing a dissociation constant (K_d) of 1.5 µM for NADPH, which is approximately 20-fold lower than the K_d of 29 µM for NADH. nih.gov Similarly, DHDPR from Paenisporosarcina sp. TG-14 also exhibits a strong preference for NADPH over NADH, as determined by both enzymatic assays and ITC. nih.govkopri.re.kr

In contrast, some DapB enzymes can utilize both cofactors. The structure of DapB from Mycobacterium tuberculosis has been solved in complex with NADH. nih.gov The binding of the cofactor induces a significant conformational change in the enzyme. nih.gov

Structural Features Governing Catalysis and Cofactor Preference

The catalytic mechanism of DapB involves the transfer of a hydride ion from the nicotinamide (B372718) ring of the cofactor to the substrate. The binding of both the substrate and the cofactor is generally required for the enzyme to adopt its fully closed and catalytically active conformation. nih.govkopri.re.kr

The preference for NADPH in some DHDPRs is governed by specific structural features. In Paenisporosarcina sp. TG-14 DHDPR, the binding of NADPH induces a conformational change in an N-terminal loop (residues 34-59). nih.govkopri.re.kr Specifically, His35 and Lys36 in this loop interact with the 2'-phosphate group of NADPH, and mutations of these residues lead to reduced NADPH binding and enzymatic activity. nih.govkopri.re.kr This interaction with the 2'-phosphate group is a key determinant of the enzyme's preference for NADPH over NADH.

The active site of DapB contains conserved residues that are crucial for substrate binding and catalysis. A "DAP box" with a conserved sequence has been identified in various bacteria and is implicated in substrate binding. researchgate.net

Tetrahydrodipicolinate N-succinyltransferase (DapD)

Catalytic Activity and Substrate Utilization

Tetrahydrodipicolinate N-succinyltransferase (DapD) catalyzes the succinylation of the amino group of (S)-2,3,4,5-tetrahydrodipicolinate (THDP), using succinyl-CoA as the acyl donor. nih.gov This reaction is a key step in the succinylase branch of the meso-diaminopimelate/lysine biosynthetic pathway. nih.govnih.gov The product of this reaction is N-succinyl-2-amino-6-ketopimelate. mimedb.org

The catalytic mechanism of DapD is proposed to be a direct attack ternary complex mechanism. nih.gov X-ray crystal structures of DapD in complex with a substrate analog (L-2-aminopimelate) and a non-reactive cofactor analog (succinamide-CoA) show the thioester carbonyl carbon of the cofactor positioned close to the nucleophilic 2-amino group of the substrate, supporting this direct attack mechanism. nih.gov

DapD exhibits specificity for its substrates. The differences in acyl group specificity between the N-succinyltransferases (like DapD) and the homologous N-acetyltransferases can be attributed to at least three amino acid residues within the active site that interact with or create space for the succinyl group of the cofactor. nih.gov

Kinetic Parameters and Regulation

The metabolic pathway involving this compound is tightly regulated to ensure the efficient production of essential metabolites like L-lysine while avoiding wasteful overproduction. This regulation is primarily achieved through the modulation of the activity of the key enzymes involved in its synthesis and conversion: dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR). The kinetic properties of these enzymes, including their affinity for substrates and their response to regulatory molecules, are central to this control.

Dihydrodipicolinate Synthase (DHDPS)

DHDPS catalyzes the initial and often rate-limiting step in the diaminopimelate pathway, the condensation of pyruvate and L-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), which is then converted to (S)-2,3-dihydrodipicolinate. oup.comportlandpress.com The kinetic behavior of DHDPS has been extensively studied, particularly from bacterial and plant sources.

Kinetic Mechanism and Parameters:

The kinetic mechanism of DHDPS from Escherichia coli has been shown to be pH-dependent. At a pH of 8.0, the enzyme follows a Ping-Pong mechanism. acs.org In this model, pyruvate binds first to the enzyme, forming a Schiff base with a lysine residue in the active site, followed by the release of a water molecule. acs.orgnih.gov Subsequently, ASA binds to the modified enzyme, leading to the formation of the product and regeneration of the free enzyme. acs.org However, at a lower pH of 5.7, the mechanism shifts to a sequential ordered mechanism where pyruvate binds first, followed by ASA, before product release. acs.org

The kinetic parameters of DHDPS vary between different organisms, reflecting adaptations to their specific metabolic needs. For instance, DHDPS from Mycobacterium tuberculosis exhibits a significantly higher maximal velocity (Vmax) compared to the E. coli enzyme. portlandpress.com

Interactive Data Table: Kinetic Parameters of Dihydrodipicolinate Synthase

| Enzyme Source | Substrate | K_m (mM) | V_max (μmol·s⁻¹·mg⁻¹) | k_cat (s⁻¹) | Ref. |

| Escherichia coli | Pyruvate | 0.072 | - | - | nih.gov |

| Escherichia coli | L-Aspartate-β-semialdehyde | - | - | - | |

| Mycobacterium tuberculosis | Pyruvate | 0.17 ± 0.01 | 4.42 ± 0.08 | - | portlandpress.com |

| Mycobacterium tuberculosis | L-Aspartate-β-semialdehyde | 0.43 ± 0.02 | 4.42 ± 0.08 | - | portlandpress.com |

| Arabidopsis thaliana (AtDHDPS1) | - | - | - | - | nih.gov |

| Arabidopsis thaliana (AtDHDPS2) | - | - | - | - | nih.gov |

Note: Some values were not available in the cited literature.

Regulation of DHDPS Activity:

The primary regulatory mechanism for DHDPS in most plants and many bacteria is allosteric feedback inhibition by the end-product of the pathway, L-lysine. acs.orgnih.govnih.gov This inhibition is crucial for controlling the metabolic flux towards lysine biosynthesis. L-lysine binds to an allosteric site on the DHDPS enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. nih.govnih.gov

The sensitivity to lysine inhibition varies significantly among DHDPS from different species and even between isoforms within the same organism. nih.govnih.gov For example, DHDPS from E. coli is sensitive to lysine inhibition, whereas the enzyme from Corynebacterium glutamicum is largely insensitive. nih.gov In Arabidopsis thaliana, two isoforms of DHDPS exist, AtDHDPS1 and AtDHDPS2. nih.gov While they share similar kinetic properties, AtDHDPS1 is approximately 10-fold more sensitive to lysine inhibition than AtDHDPS2. nih.gov This differential regulation is attributed to subtle structural differences in the allosteric binding site. nih.gov

The inhibition by L-lysine in E. coli DHDPS is partial, causing about 90% inhibition at saturating concentrations. acs.org The inhibition constant (Ki) for lysine is approximately 0.3 mM at pH 8.0. acs.org Lysine binding affects both the Vmax and the apparent affinity for ASA, but not for pyruvate. acs.org

In addition to allosteric regulation, DHDPS can be inhibited by substrate analogs. For instance, 2,4-oxo-pentanoic acid (acetopyruvate) acts as a slow-binding, competitive inhibitor with respect to pyruvate for E. coli DHDPS, with an initial Ki of about 20 µM. nih.gov

Dihydrodipicolinate Reductase (DHDPR)

DHDPR catalyzes the second committed step in the lysine biosynthetic pathway, the reduction of (S)-2,3-dihydrodipicolinate to this compound, utilizing NAD(P)H as a cofactor. oup.comsigmaaldrich.com

Kinetic Mechanism and Parameters:

Kinetic studies of DHDPR from various organisms have provided insights into its catalytic mechanism and substrate specificity. The enzyme from Thermotoga maritima displays a preference for NADPH over NADH as a cofactor. oup.com In contrast, DHDPR from Arabidopsis thaliana (AtDHDPR1) utilizes NADPH. researchgate.net

Interactive Data Table: Kinetic Parameters of Dihydrodipicolinate Reductase

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Ref. |

| Arabidopsis thaliana (AtDHDPR1) | (S)-2,3-Dihydrodipicolinate | 37 ± 6.5 | 27 | researchgate.net |

| Arabidopsis thaliana (AtDHDPR1) | NADPH | 16 ± 2.6 | 27 | researchgate.net |

| Thermotoga maritima | (S)-2,3-Dihydrodipicolinate | - | - | oup.com |

| Thermotoga maritima | NADPH | - | - | oup.com |

Note: Some values were not available in the cited literature.

Regulation of DHDPR Activity:

A notable regulatory feature of DHDPR from some organisms is substrate inhibition. The enzyme from Thermotoga maritima is inhibited by high concentrations of its substrate, (S)-2,3-dihydrodipicolinate. oup.com This phenomenon, where excess substrate binds to the enzyme in a non-productive manner, can prevent excessive product formation. drew.edugraphpad.com The temperature can influence the extent of this substrate inhibition, with the inhibitory effect being less pronounced at higher temperatures. oup.com

Furthermore, the activity of T. maritima DHDPR can be regulated by the intracellular levels of NADH. High concentrations of NADH act as an inhibitor of the enzyme, providing another layer of control over the lysine biosynthetic pathway in this organism. oup.com This is particularly significant as the DHDPS from T. maritima is not regulated by lysine. oup.com

Inhibitors of DHDPR have been investigated as potential antimicrobial agents, particularly against Mycobacterium tuberculosis. A number of competitive inhibitors with respect to the DHDP substrate have been identified, with Ki values in the micromolar range. nih.gov

Comparative Biochemistry and Evolutionary Perspectives

Phylogenetic Distribution of the Diaminopimelate Pathway

The DAP pathway is not a monolithic entity; several variations exist, each with a distinct phylogenetic distribution. All variants share the initial steps leading to the formation of THDPA and the final step of lysine (B10760008) synthesis, but they differ in the intermediate reactions that convert THDPA to meso-diaminopimelate (m-DAP), the direct precursor to lysine and a vital component of the peptidoglycan cell wall in many bacteria. nih.govnih.govnih.gov

Four primary variants of the DAP pathway have been identified: nih.govnih.gov

The Succinylase Pathway: This is the most widely distributed variant among prokaryotes. nih.govnih.gov It involves four enzymatic steps that utilize succinylated intermediates to convert THDPA to m-DAP. nih.gov

The Acetylase Pathway: Mechanistically similar to the succinylase pathway, this variant uses acetylated intermediates. nih.gov It has a much narrower phylogenetic distribution and has been identified in certain species of Bacillus. nih.govnih.gov

The Dehydrogenase Pathway: This is a highly abbreviated pathway where a single enzyme, m-DAP dehydrogenase (Ddh), directly converts THDPA to m-DAP. nih.govnih.gov It is found in a limited number of Gram-positive bacteria, and some organisms, like Corynebacterium glutamicum, possess this pathway in addition to the succinylase pathway, indicating metabolic redundancy. nih.gov

The Aminotransferase (DapL) Pathway: This recently discovered variant uses an LL-diaminopimelate aminotransferase (DapL) to convert THDPA directly to LL-diaminopimelate. nih.gov Its distribution is restricted to specific lineages of eubacteria, such as Chlamydiae, Cyanobacteria, and Spirochaetes, as well as two archaeal groups. nih.govnih.gov Notably, this pathway is also utilized by plants. nih.gov

In contrast, most fungi and select prokaryotes synthesize lysine through an entirely different route known as the α-amino adipic acid pathway. nih.gov

Table 1: Phylogenetic Distribution of Diaminopimelate (DAP) Pathway Variants

| Pathway Variant | Key Characteristic | Phylogenetic Distribution |

| Succinylase Pathway | Utilizes N-succinylated intermediates. nih.gov | Widely distributed among various prokaryotic species. nih.govnih.gov |

| Acetylase Pathway | Utilizes N-acetylated intermediates. nih.gov | Narrow distribution, found in certain Bacillus species. nih.govnih.gov |

| Dehydrogenase (Ddh) Pathway | Direct conversion of THDPA to m-DAP by DAP dehydrogenase. nih.gov | Found in a small number of Gram-positive organisms (e.g., Corynebacterium glutamicum). nih.govnih.gov |

| Aminotransferase (DapL) Pathway | Direct transamination of THDPA to LL-DAP by DapL. nih.gov | Restricted to specific eubacterial lineages (Chlamydiae, Cyanobacteria, Firmicutes), two archaeal groups, and plants. nih.govnih.govnih.gov |

| α-Amino Adipic Acid Pathway | An alternative lysine biosynthesis pathway, not a DAP variant. nih.gov | Found in most fungi and select eubacteria and archaea. nih.gov |

Divergence of Pathway Variants and Their Evolutionary Relationships

The divergence of the DAP pathway variants occurs immediately following the synthesis of (S)-2,3,4,5-tetrahydrodipicolinate. nih.govnih.gov The different routes to convert THDPA to m-DAP represent distinct evolutionary solutions to the same biochemical problem.

The succinylase and acetylase pathways are four-enzyme processes that protect the two amino groups of diaminopimelate using either succinyl or acetyl moieties during the transamination step. nih.govnih.gov The dehydrogenase pathway streamlines this conversion into a single, direct step. nih.gov The aminotransferase (DapL) pathway also offers an abbreviated route, catalyzing the conversion in one transamination reaction. researchgate.net

The shared presence of the DapL pathway in plants, chlamydiae, and cyanobacteria has led to compelling evolutionary hypotheses. nih.gov It is suggested that an evolutionary relationship exists between chlamydiae and cyanobacteria, the latter being the endosymbiotic ancestor of chloroplasts. nih.gov This suggests that the DapL pathway present in plants was likely acquired via the cyanobacterial endosymbiont. nih.gov Further evidence of divergence is seen within the DapL enzyme family itself, which has evolved into two distinct forms, DapL1 and DapL2, sharing approximately 30% amino acid identity but performing the same function. nih.gov

Table 2: Comparison of Key Enzymes in DAP Pathway Variants for the Conversion of THDPA to m-DAP

| Pathway Variant | Enzyme 1 | Enzyme 2 | Enzyme 3 | Enzyme 4 |

| Succinylase | THDPA succinyltransferase (DapD) | Succinyldiaminopimelate aminotransferase (DapC) | Succinyldiaminopimelate desuccinylase (DapE) | DAP epimerase (DapF) |

| Acetylase | THDPA acetyltransferase | Acetyldiaminopimelate aminotransferase | Acetyldiaminopimelate deacetylase | DAP epimerase (DapF) |

| Dehydrogenase | meso-DAP dehydrogenase (Ddh) | - | - | - |

| Aminotransferase | LL-diaminopimelate aminotransferase (DapL) | DAP epimerase (DapF) | - | - |

Note: The acetylase pathway genes are less characterized than those of the succinylase pathway. nih.gov

Structural and Mechanistic Conservation/Variation of Enzymes Across Different Organisms

The enzymes of the DAP pathway exhibit a fascinating mix of structural conservation and variation. Dihydrodipicolinate synthase (DHDPS), which catalyzes the initial condensation of pyruvate (B1213749) and L-aspartate-β-semialdehyde to form an unstable intermediate that cyclizes to this compound, has been extensively studied. ebi.ac.uknih.gov

Structurally, DHDPS shows considerable variability in its quaternary structure. nih.gov While most bacterial and plant DHDPS enzymes are homotetramers, composed of a dimer of dimers, the specific arrangement of these dimers can differ. nih.govnih.gov Despite this variation in oligomeric assembly, the core catalytic mechanism is highly conserved. The active site features a crucial lysine residue (e.g., Lys161 in E. coli) that forms a Schiff base with the pyruvate substrate, a key step in the ping-pong catalytic mechanism. ebi.ac.uknih.govresearchgate.net This catalytic lysine and other important active site residues are conserved across bacteria and plants. nih.govresearchgate.net Furthermore, plant DHDPS enzymes possess a conserved allosteric regulatory domain where lysine binding induces feedback inhibition, a feature critical for controlling the metabolic flux of the pathway. nih.gov

Table 3: Structural and Mechanistic Features of DHDPS Across Different Organisms

| Organism/Group | Quaternary Structure | Key Conserved Residues | Regulatory Feature |

| Escherichia coli | Homotetramer nih.govnih.gov | Catalytic Lys161, Tyr133 ebi.ac.ukresearchgate.net | Allosteric lysine inhibition |

| Thermotoga maritima | Homotetramer nih.gov | Conserved catalytic triad (B1167595) nih.gov | Thermostable |

| Plants (e.g., A. thaliana, C. sativa) | Homotetramer nih.gov | Conserved catalytic lysine (K184 in mature CsDHDPS) nih.gov | Allosteric lysine inhibition, chloroplast targeting peptide nih.gov |

| Corynebacterium glutamicum | Homotetramer | Conserved catalytic residues | Feedback inhibition-insensitive variant used in biotechnology nih.gov |

Hypothesis on the Evolution of Enzyme Flexibility and Quaternary Structure (e.g., DHDPS)

The evolution of the complex quaternary structure of enzymes like DHDPS is not arbitrary. A prominent hypothesis suggests that the evolution of the homotetrameric structure of DHDPS serves to optimize the enzyme's dynamic properties for efficient catalysis. nih.gov

Research involving engineered dimeric versions of E. coli DHDPS showed that disrupting the tetrameric structure significantly reduces enzymatic activity. nih.gov The hypothesis posits that the tetrameric assembly restricts the motion of key catalytic motifs within the subunits. nih.gov This reduction in dynamic fluctuations is thought to increase the enzyme's specificity for its first substrate, pyruvate, and prevent a competing, non-productive reaction. nih.gov Supporting this idea, experiments have shown that heating the less active, engineered dimeric enzymes actually increases their activity, suggesting the tetramer provides the optimal level of flexibility and stability at physiological temperatures. nih.gov Therefore, it is proposed that in some cases, the evolution of complex quaternary structures is a mechanism to fine-tune the dynamic behavior of enzyme subunits for maximal catalytic efficiency and specificity. nih.gov

Horizontal Gene Transfer Events and Pathway Adaptations

The distribution and evolution of metabolic pathways are significantly shaped by the transfer of genetic material between organisms. For the DAP pathway, the most compelling case of gene transfer relates to the origin of the DapL variant in plants. The presence of the DapL enzyme in plants and cyanobacteria, but not in many other bacterial lineages, strongly supports the theory of endosymbiotic gene transfer. nih.gov According to this model, after a cyanobacterium was engulfed by a eukaryotic host cell, many of its genes, including those for the DAP pathway, were transferred to the host's nucleus. nih.gov This event was a profound adaptation, equipping the ancestor of modern plants with a complete pathway for lysine synthesis. nih.govnih.gov The fact that horizontal gene transfer is not believed to occur readily in chlamydiae, which also possess the DapL pathway, strengthens the argument for a shared, ancient evolutionary origin with the cyanobacterial ancestor of plastids rather than a more recent lateral transfer. nih.gov

While direct evidence for horizontal gene transfer of other DAP pathway variants between different bacterial species is less clear-cut, HGT is a well-established mechanism for metabolic innovation and adaptation in prokaryotes. biorxiv.org The mosaic distribution of the four different DAP pathway variants across the bacterial and archaeal domains suggests that HGT events, followed by selection and adaptation, could have played a role in the spread and refinement of these essential metabolic modules.

Q & A

Q. What is the role of (S)-2,3,4,5-tetrahydrodipicolinate (THDP) in lysine biosynthesis, and which enzymes catalyze its formation?

Methodological Answer: THDP is a key intermediate in lysine biosynthesis, primarily via the aminotransferase pathway. It is synthesized in two enzymatic steps:

DapA (4-hydroxy-tetrahydrodipicolinate synthase) : Catalyzes the condensation of pyruvate and L-aspartate-4-semialdehyde into (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) .

DapB (dihydrodipicolinate reductase) : Reduces HTPA to THDP using NAD(P)H, removing a water molecule and reducing the double bond .

Experimental validation involves enzyme activity assays (e.g., monitoring NADPH consumption for DapB) and genetic knockout studies to confirm pathway dependencies .

Q. How does the aminotransferase pathway for THDP conversion to lysine differ across organisms?

Methodological Answer: The aminotransferase pathway diverges in the step following THDP production:

- Bacteria (e.g., Methylacidiphilum fumariolicum) : THDP is converted to L,L-diaminopimelate (DAP) viaDapL , a single-step transamination using 2-oxoglutarate as a co-substrate .

- Plants and some archaea : DapL homologs are prevalent, but alternative pathways (e.g., acetylase or dehydrogenase routes) may coexist .

To identify pathway usage, researchers perform: - Genomic analysis to detect dapL or other pathway-specific genes .

- Isotopic tracer experiments to track carbon flux from THDP to lysine .

Advanced Research Questions

Q. How can conflicting genomic and biochemical data on THDP-related pathways be resolved?

Methodological Answer: Discrepancies between genomic predictions (e.g., putative dapL annotations) and biochemical data (e.g., enzyme activity) require:

Phylogenetic analysis : Compare enzyme sequences (e.g., DapL vs. DapD/DapE) to confirm functional homology .

Heterologous expression : Clone candidate genes into model organisms (e.g., E. coli) and assay for THDP conversion activity .

Metabolite profiling : Use LC-MS to detect intermediates (e.g., DAP, THDP) in knockout strains .

For example, M. fumariolicum lacks genes for alternative lysine pathways, confirming reliance on DapL despite initial annotations as a "hypothetical protein" .

Q. What experimental strategies are optimal for studying THDP dynamics in extremophiles?

Methodological Answer: In extremophiles (e.g., thermoacidophilic methanotrophs):

Enzyme thermostability assays : Measure DapA/DapB activity at high temperatures (e.g., 50–70°C) using differential scanning calorimetry .

Structural biology : Resolve crystal structures of DapA/DapB to identify heat-resistant motifs (e.g., salt bridges, hydrophobic cores) .

Transcriptomics : Compare gene expression under varying pH/temperature to identify regulatory elements .

For instance, M. fumariolicum DapA retains activity in low-pH conditions due to unique active-site residues .

Q. How can machine learning improve annotation of THDP-related pathways in understudied organisms?

Methodological Answer: Tools like EBPI (Extraction of Biochemical Pathway Information) address annotation gaps by:

Image processing : Extract pathway diagrams from literature to build reaction databases .

Retrobiosynthesis : Predict missing enzymes using THDP as a target metabolite .

Comparative genomics : Train models on known bacterial/plant pathways to infer novel DapL/DapB homologs .

This approach identified undocumented THDP-related reactions in MetaNetX and KEGG databases .

Q. What are the implications of THDP pathway variability for metabolic engineering?

Methodological Answer: Strain optimization requires:

Pathway modularity : Replace native routes (e.g., dehydrogenase) with aminotransferase pathways (DapL) to reduce redox burden .

Flux balancing : Use 13C-metabolic flux analysis to optimize THDP flux toward lysine vs. side products (e.g., peptidoglycans) .

CRISPR interference : Knock down competing pathways (e.g., DAP incorporation into cell walls) to maximize lysine yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.